N-(4-phenoxyphenyl)-1-benzoxepine-4-carboxamide is a compound that belongs to the class of benzoxepines, which are characterized by their unique bicyclic structure that includes a benzene ring fused to an oxepine ring. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
N-(4-phenoxyphenyl)-1-benzoxepine-4-carboxamide is classified as an organic compound, specifically a carboxamide derivative of benzoxepine. It is part of a broader category of compounds known for their diverse biological activities, including anti-inflammatory and anticancer properties.
The synthesis of N-(4-phenoxyphenyl)-1-benzoxepine-4-carboxamide typically involves several key steps:
The synthesis may employ various techniques such as refluxing in solvents like toluene or dichloromethane, followed by purification methods including recrystallization or chromatography to isolate the desired product. Analytical techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are utilized for structural confirmation .
The molecular structure of N-(4-phenoxyphenyl)-1-benzoxepine-4-carboxamide can be described as follows:
The molecular formula is CHN\O, and its molecular weight is approximately 283.31 g/mol. The compound's structure can be represented in various chemical drawing software for precise visualization.
N-(4-phenoxyphenyl)-1-benzoxepine-4-carboxamide can undergo several chemical reactions:
Reactions are typically monitored using analytical techniques such as thin-layer chromatography (TLC) and confirmed through spectroscopic methods .
Relevant data on melting point, boiling point, and spectral characteristics (NMR, IR) should be obtained from experimental studies for comprehensive understanding .
N-(4-phenoxyphenyl)-1-benzoxepine-4-carboxamide has potential applications in:
Research continues into optimizing its pharmacological profile and expanding its utility in medicinal chemistry .
The benzoxepine ring system, a fused seven-membered oxygen heterocycle, represents a privileged scaffold in medicinal chemistry with documented bioactivity spanning multiple therapeutic areas. Its emergence can be traced to natural product-inspired drug design and scaffold hybridization strategies prevalent in the mid-to-late 20th century. The scaffold’s inherent structural rigidity facilitates defined spatial orientation of pharmacophoric elements, while its moderate lipophilicity (typically within LogP range 2.5–4.0) aligns with drug-likeness parameters critical for oral bioavailability [1] [4]. Historically, benzoxepine derivatives gained prominence through structural optimization of tricyclic antidepressants and antipsychotics, where the oxygen atom provided improved metabolic stability over sulfur or nitrogen analogs.
Table 1: Evolution of Benzoxepine-Based Therapeutics
Era | Therapeutic Focus | Structural Features | Key Advancements |
---|---|---|---|
1970s–1980s | CNS Disorders | Tricyclic benzoxepine amines | Enhanced receptor selectivity vs. phenothiazines |
1990s–2000s | Inflammation & Oncology | 1,4-Disubstituted benzoxepine carboxamides | Improved pharmacokinetic profiles |
2010s–Present | Targeted Kinase Inhibition | 4-Carboxamide derivatives with aryl appendages | High-affinity protein-ligand interactions |
Contemporary applications leverage the scaffold’s ability to engage diverse biological targets. For instance, 1-benzoxepine-4-carboxamides demonstrate potent anti-inflammatory activity through suppression of proinflammatory cytokines (IL-6, TNF-α) and modulation of NF-κB signaling pathways—mechanisms validated in cellular models using structurally analogous quinoline carboxamides [5]. In metabolic disorders, benzoxepine-containing dual PPARα/δ agonists exhibit synergistic regulation of lipid metabolism and insulin sensitization, as evidenced by compounds like those disclosed in antidiabetic patents [7]. The scaffold’s versatility further extends to oncology, where substituted benzoxepines act as tubulin polymerization inhibitors or kinase modulators, exploiting the heterocycle’s capacity for π-stacking interactions within hydrophobic enzyme pockets.
The strategic design of N-(4-phenoxyphenyl)-1-benzoxepine-4-carboxamide integrates three pharmacologically validated elements: (1) the benzoxepine core as a conformationally constrained bioisostere of bioactive natural product scaffolds; (2) the 4-carboxamide group as a hydrogen-bond acceptor/donor moiety for target engagement; and (3) the N-(4-phenoxyphenyl) substituent as a lipophilic domain enhancing membrane penetration and protein binding. Molecular modeling indicates this configuration optimally positions the phenoxy oxygen for halogen bonding interactions while maintaining overall physicochemical properties within "drug-like" space (predicted cLogP ~3.8, molecular weight <450 Da) [1] [4].
Table 2: Structural Rationale for Targeted Compound
Component | Function in Design | Validated Analogs |
---|---|---|
1-Benzoxepine Core | Rigid hydrophobic domain for target occupancy | Anti-inflammatory quinoline carboxamides [5] |
4-Carboxamide Linker | Hydrogen-bond network formation with biological targets | Progesterone receptor antagonists [2] |
N-(4-Phenoxyphenyl) Group | Enhanced π-stacking and membrane permeability | PPARα/δ dual agonists [3] |
This compound addresses critical limitations of earlier benzoxepine derivatives:
Rational optimization focuses on balancing target affinity and drug disposition properties. The scaffold permits synthetic diversification at three key positions: (A) benzoxepine ring substituents modulating electron density; (B) carboxamide N-alkylation controlling rotatable bond count; and (C) phenoxy ring substitutions fine-tuning lipophilicity and steric bulk. This strategic approach exemplifies modern medicinal chemistry paradigms where scaffold hybridization creates novel entities with optimized pharmacological profiles [1] [4] [7].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9